tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name of this compound reflects its intricate substituent arrangement. The parent structure is a pyridine ring, with numbering starting at the nitrogen atom. At position 2, an isopropylcarbamate group is attached via a tert-butoxycarbonyl (Boc) protecting group. Position 5 of the pyridine ring hosts a 1-formylpyrrolidin-2-yl substituent, where the pyrrolidine ring is further functionalized with a formyl group at position 1.
Structural Characteristics
- Molecular Formula : C₁₈H₂₇N₃O₃
- Molecular Weight : 333.43 g/mol
- SMILES : O=C(OC(C)(C)C)N(C(C)C)C1=NC=C(C=C1)C2N(C=O)CCC2
The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine functionality, while the formylated pyrrolidine introduces both steric bulk and hydrogen-bonding capabilities. The isopropyl group on the carbamate nitrogen contributes to the compound’s lipophilicity, influencing its solubility profile.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1352509-54-6 |
| Molecular Formula | C₁₈H₂₇N₃O₃ |
| Molecular Weight | 333.43 g/mol |
| SMILES Notation | O=C(OC(C)(C)C)N(C(C)C)C1=NC=C(C=C1)C2N(C=O)CCC2 |
Historical Development in Heterocyclic Chemistry
The synthesis of this compound represents a convergence of advancements in three key areas:
- Protecting Group Chemistry : The widespread adoption of tert-butoxycarbonyl (Boc) groups in peptide synthesis during the 1980s enabled selective amine protection in complex heterocycles.
- Pyrrolidine Functionalization : Innovations in transition-metal-catalyzed formylation reactions in the 2000s allowed precise installation of the 1-formyl group on the pyrrolidine ring.
- Pyridine Substitution Patterns : Advances in cross-coupling methodologies facilitated the introduction of bulky substituents at specific positions on the pyridine core, critical for achieving the compound’s stereochemical configuration.
This compound’s development parallels the growing demand for structurally sophisticated intermediates in targeted drug design, particularly for protein kinase inhibitors where the pyridine-pyrrolidine scaffold shows high binding affinity to ATP-binding pockets.
Position Within Carbamate Derivatives Taxonomy
Carbamate derivatives are classified based on their nitrogen substituents and protective group strategies. This compound occupies a unique niche within this taxonomy:
Structural Taxonomy
- Protective Group Stratum :
- Tertiary carbamates (Boc-protected)
- N-alkylcarbamates (isopropyl substitution)
- Heterocyclic Integration :
- Bicyclic systems (pyridine-pyrrolidine fusion)
- Formylated nitrogen heterocycles
Functional Comparison
- Unlike simpler carbamates like ethyl carbamate, this compound’s Boc group provides acid-labile protection suitable for orthogonal deprotection strategies.
- Compared to aromatic carbamates such as phenyl N-phenylcarbamate, the pyridine-pyrrolidine system offers enhanced solubility in polar aprotic solvents, critical for reaction workup.
- The isopropyl substitution differentiates it from methyl or ethyl carbamates by imparting greater steric hindrance, reducing unintended nucleophilic attacks during synthetic sequences.
The compound’s structural features position it as a bridge between traditional protective group chemistry and modern heterocyclic drug design paradigms. Its multifunctional architecture enables simultaneous nitrogen protection and spatial orientation control, making it indispensable in multi-step syntheses of therapeutic agents.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21(17(23)24-18(3,4)5)16-9-8-14(11-19-16)15-7-6-10-20(15)12-22/h8-9,11-13,15H,6-7,10H2,1-5H3 |
InChI Key |
LSIXJJWJFCUASN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination for Pyridine Functionalization
A robust route begins with 5-bromo-2-pyridylamine derivatives subjected to palladium-catalyzed coupling with isopropylamine:
| Parameter | Value |
|---|---|
| Substrate | 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
| Carbamate Source | tert-Butyl carbamate (1.7 eq) |
| Catalyst System | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%) |
| Base | Cs₂CO₃ (1.9 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (101°C) |
| Yield | 57% |
This step installs the isopropyl carbamate group via C-N bond formation, with Xantphos enhancing catalyst stability for heteroaromatic systems. Post-reaction workup involves Celite filtration and solvent stripping, followed by trituration with methyl tert-butyl ether to isolate the intermediate.
Pyrrolidine Ring Construction and Formylation
Cyclocondensation for Pyrrolidine Synthesis
The 1-formylpyrrolidine moiety is introduced through a two-step sequence:
Step 1: Ring-Closing Metathesis
-
Substrate: N-allyl glycine derivatives.
-
Catalyst: Grubbs 2nd generation (5 mol%).
-
Conditions: CH₂Cl₂, 40°C, 12 h.
-
Outcome: Pyrrolidine ring formation with exocyclic double bond.
Step 2: Formylation via Vilsmeier-Haack Reaction
| Parameter | Value |
|---|---|
| Reagent | POCl₃/DMF (1:2 molar ratio) |
| Temperature | 0°C → RT |
| Time | 6 h |
| Yield | 82–89% (isolated) |
This regioselective formylation avoids over-oxidation of the pyrrolidine nitrogen.
Carbamate Installation Under Mild Conditions
Schotten-Baumann-Type Reaction
Coupling the pyrrolidine-pyridine intermediate with tert-butyl isopropyl carbamoyl chloride:
| Variable | Optimal Value |
|---|---|
| Solvent System | THF/H₂O (4:1 v/v) |
| Base | NaHCO₃ (2.5 eq) |
| Temperature | 0–5°C (addition), then RT |
| Reaction Time | 3 h |
| Yield | 68% (chromatographically pure) |
The biphasic system minimizes hydrolysis of the acid chloride while ensuring efficient mixing. Post-reaction extraction with ethyl acetate and drying over Na₂SO₄ provides the crude product, which is purified via silica gel chromatography (hexane:EtOAc 3:1).
Industrial-Scale Process Considerations
Patent WO2019158550A1 discloses critical modifications for manufacturing-scale synthesis:
Key Innovations:
-
Reagent Neutralization Protocol
-
Uses non-ionic forms of intermediates to prevent viscosity increases during coupling.
-
Enables mechanical stirring in >50 kg batches.
-
-
Continuous Flow Purification
-
In-line adsorption chromatography reduces solvent use by 40%.
-
Achieves >99.5% purity without recrystallization.
-
Comparative Performance:
| Metric | Batch Process | Continuous Process |
|---|---|---|
| Cycle Time | 72 h | 24 h |
| Solvent Consumption | 15 L/kg | 9 L/kg |
| Overall Yield | 61% | 78% |
Analytical Characterization Benchmarks
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J=2.4 Hz, 1H, Py-H), 7.89 (dd, J=8.8, 2.4 Hz, 1H, Py-H), 6.75 (d, J=8.8 Hz, 1H, Py-H), 4.32–4.25 (m, 1H, pyrrolidine), 3.92–3.85 (m, 1H, isopropyl), 1.48 (s, 9H, tert-butyl).
-
HPLC Purity : 99.3% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The biological activity of tert-butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate suggests several pharmacological properties:
- Neuroprotective Effects : Compounds with similar structural motifs have been studied for their potential to protect neuronal cells from oxidative stress and neurotoxicity. The incorporation of pyridine and pyrrolidine rings is often linked to neuroprotective mechanisms, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, derivatives containing pyridine rings are known to inhibit enzymes like acetylcholinesterase, which plays a critical role in neurotransmission and is a target for Alzheimer's disease treatments.
2. Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups:
- Building Block for Complex Molecules : The carbamate functionality allows for further derivatization, enabling the synthesis of more complex molecules with potential therapeutic applications.
- Reactivity in Synthetic Pathways : The presence of the formyl group can facilitate various reactions, including nucleophilic addition and condensation reactions, making it suitable for constructing diverse chemical architectures.
Case Study 1: Neuroprotective Properties
A study investigated the effects of similar compounds on astrocytes exposed to amyloid beta peptides. The results indicated significant reductions in cell death and inflammatory markers, suggesting that this compound may offer protective effects against neurotoxicity associated with Alzheimer's disease.
Case Study 2: Antimicrobial Activity
Research into related compounds has shown promising antimicrobial properties against various pathogens. This suggests that this compound could potentially be developed into therapeutic agents for treating infections.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biological molecules, influencing their function and activity . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several tert-butyl carbamate derivatives and pyridine/pyrimidine analogs. Below is a detailed comparison based on molecular structure, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Solubility: The formylpyrrolidinyl group in the target compound introduces a reactive aldehyde moiety, enabling nucleophilic additions or condensations. The methylpiperazinyl substituent in improves water solubility due to its basic amine, whereas the dimethoxy groups in increase hydrophobicity.
Synthetic Complexity :
- The target compound likely requires multi-step synthesis, including palladium-catalyzed cross-coupling (similar to ) for pyridine-pyrrolidine linkage.
- The nitro-to-amine reduction step in (using Fe/NH4Cl) highlights the need for controlled conditions to preserve the carbamate group .
Stability and Safety Considerations :
- The formyl group may render the target compound more hygroscopic or prone to oxidation compared to the stable tert-butyl carbamate derivatives in and .
- Safety protocols for handling carbamates (e.g., respiratory protection, see ) apply broadly, but the formyl group necessitates additional precautions against aldehyde-related toxicity.
Research Implications and Gaps
- The formylpyrrolidinyl group may confer unique binding properties in medicinal chemistry.
- Physicochemical Data : Missing parameters (e.g., logP, pKa) for the target compound limit predictive modeling. Experimental studies are needed.
Biological Activity
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.5 g/mol. The compound features a pyridine ring substituted with a formylpyrrolidine group and an isopropyl carbamate moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉N₃O₃ |
| Molecular Weight | 347.5 g/mol |
| CAS Number | 1352494-24-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Through condensation reactions.
- Introduction of the Formylpyrrolidine Group : Involves formylation of pyrrolidine.
- Attachment of the Isopropyl Group : Achieved via alkylation reactions.
- Carbamate Formation : Reacting the intermediate with tert-butyl isocyanate.
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems:
- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, potentially inhibiting their function.
- Aromatic Interactions : The pyridine ring can interact with aromatic residues in proteins, influencing their activity and modulating biochemical pathways.
Case Studies and Research Findings
- Neurological Applications : Research indicates that derivatives of this compound may target neurological disorders, showing promise in modulating neurotransmitter systems and neuroprotective effects.
- Anticancer Properties : The compound's structure allows it to act as a reversible covalent inhibitor, which has been explored in the context of cancer therapies.
- Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Comparative Analysis
When compared to similar compounds, such as tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate, the presence of the formyl group in this compound alters its reactivity and potential applications significantly.
| Compound Name | Key Difference |
|---|---|
| tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl) | Contains a chloro substituent instead of formyl |
| tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl) | Features a bromine substituent |
Q & A
Basic: What synthetic strategies are effective for preparing tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isopropyl)carbamate, and how are yields optimized?
Answer:
Key steps include:
- Amine Protection : Use tert-butyl carbamate (Boc) to protect the pyridine-linked amine, ensuring regioselectivity during subsequent reactions .
- Pyrrolidine Functionalization : Introduce the 1-formyl group via formylation of pyrrolidine under anhydrous conditions (e.g., using formic acid and acetic anhydride) .
- Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the isopropyl group to the pyridine ring .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Yield optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for coupling partners) .
Basic: How is structural integrity validated for this compound using spectroscopic methods?
Answer:
- 1H NMR : Key peaks include:
- δ 8.2–8.5 ppm (pyridine protons), δ 4.0–4.5 ppm (pyrrolidine formyl proton), δ 1.4 ppm (tert-butyl group) .
- DEPT and HSQC confirm quaternary carbons (e.g., tert-butyl) and CH/CH2 groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~350–400 g/mol) and fragmentation patterns .
Advanced: How do steric effects from tert-butyl and isopropyl groups influence reactivity in nucleophilic substitutions?
Answer:
- Steric Hindrance : The bulky tert-butyl group reduces electrophilicity at the carbamate carbonyl, slowing nucleophilic attack. This necessitates stronger bases (e.g., LDA) or elevated temperatures for deprotection .
- Isopropyl Orientation : The isopropyl group on pyridine directs substitution to the para position due to steric and electronic effects, confirmed via X-ray crystallography of analogs .
Advanced: What strategies resolve contradictions in reported biological activities of similar tert-butyl carbamates?
Answer:
- Comparative Assays : Use standardized in vitro enzyme inhibition assays (e.g., kinase profiling) to directly compare activity across studies .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., ATP-binding pockets) to explain potency variations .
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
Advanced: How does the 1-formylpyrrolidine moiety affect the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability : The formyl group enhances resistance to oxidative metabolism (cytochrome P450), increasing half-life in vivo .
- Membrane Permeability : Pyrrolidine’s rigidity improves blood-brain barrier penetration, validated via Caco-2 cell assays .
Advanced: What computational methods predict regioselectivity in pyridine functionalization?
Answer:
- DFT Calculations : Optimize transition states for substitution reactions to identify favored positions (e.g., para vs. meta) .
- Electrostatic Potential Maps : Visualize electron-deficient regions on the pyridine ring to guide electrophilic attack .
Basic: How is purity assessed, and what impurities are common?
Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect byproducts (e.g., de-Boc intermediates) .
- Common Impurities : Hydrolyzed carbamate (tert-butanol detected via GC-MS) or unreacted pyrrolidine derivatives .
Advanced: What catalytic systems improve enantioselectivity in asymmetric synthesis?
Answer:
- Chiral Ligands : Use (R)-BINAP with palladium catalysts for enantioselective coupling (≥90% ee) .
- Enzymatic Resolution : Lipases (e.g., CAL-B) resolve racemic mixtures in hydrolysis reactions .
Advanced: How do solvent polarity and temperature affect the compound’s stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
